molecular formula C7H14ClNO B2594252 5-Methoxyspiro[2.3]hexan-1-amine hydrochloride CAS No. 2137780-65-3

5-Methoxyspiro[2.3]hexan-1-amine hydrochloride

Cat. No. B2594252
CAS RN: 2137780-65-3
M. Wt: 163.65
InChI Key: OLKPSFNVVPOENM-UHFFFAOYSA-N
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Description

5-Methoxyspiro[2.3]hexan-1-amine hydrochloride, also known as MDAH, is a chemical compound that belongs to the class of spiro compounds. It is widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Conformationally Restricted Amino Acids

5-Methoxyspiro[2.3]hexan-1-amine hydrochloride is related to the synthesis of novel, non-natural spiro[2.3]hexane amino acids, which are conformationally restricted analogs of γ-aminobutyric acid (GABA). These compounds are seen as promising modulators of GABAergic cascades in the human central nervous system. The synthesis methods are based on catalytic cycloaddition reactions and modified Curtius reactions for transforming carboxy groups to amine groups. This indicates their potential application in the field of neurochemistry and drug design for neurological conditions (Yashin et al., 2017).

Charge-Transfer Interactions

The compound exhibits a twin-chair conformation with aromatic rings overlying each other, leading to a weak attractive charge-transfer interaction between the stacked arenes. This structural feature may have implications in materials science, particularly in the design of molecular electronics or photonics, where charge-transfer interactions play a crucial role (Liu et al., 2002).

Synthetic Routes to Rigid Analogues

Further research highlights the synthetic routes to conformationally rigid spiro-linked amino acids, analogues of glutamic acid and lysine, from precursors like 3-methylidenecyclobutanecarbonitrile. The methods involve catalytic cycloaddition and chemoselective reduction, hinting at their relevance in synthesizing bioactive compounds or in peptide chemistry (Yashin et al., 2019).

Environmental Assessment

An environmental assessment of hexa(methoxymethyl)melamine, a compound related to 5-Methoxyspiro[2.3]hexan-1-amine hydrochloride, indicates its use as a cross-linking agent and highlights the necessity for further research into its environmental impact. This suggests potential applications in environmental chemistry and toxicology (Rauert et al., 2020).

Energy Transfer in Solar Cells

The compound is also connected to research in solid-state excitonic solar cells. It acts as a secondary absorber, improving the power conversion efficiency through extended spectral response and exciton energy transfer, indicating its application in the development of advanced solar energy technologies (Driscoll et al., 2010).

properties

IUPAC Name

5-methoxyspiro[2.3]hexan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-9-5-2-7(3-5)4-6(7)8;/h5-6H,2-4,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKPSFNVVPOENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2(C1)CC2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxyspiro[2.3]hexan-1-amine hydrochloride

CAS RN

2137780-65-3
Record name 5-methoxyspiro[2.3]hexan-1-amine hydrochloride
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